molecular formula C12H15N3O B2787135 N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine CAS No. 924859-57-4

N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine

Cat. No.: B2787135
CAS No.: 924859-57-4
M. Wt: 217.272
InChI Key: RNSADKGYHJDRMW-UHFFFAOYSA-N
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Description

N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine is an organic compound that features a benzimidazole core linked to a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine typically involves the reaction of benzimidazole with tetrahydrofuran-2-ylmethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, while the tetrahydrofuran moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine for the benzimidazole ring and nucleophiles like sodium azide for the tetrahydrofuran moiety.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring or the tetrahydrofuran moiety.

    Substitution: Substituted benzimidazole or tetrahydrofuran derivatives.

Scientific Research Applications

N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-tetrazol-5-amine: Similar structure but with a tetrazole ring instead of benzimidazole.

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains an indole ring instead of benzimidazole.

    Thiazole derivatives: Compounds with a thiazole ring, often used in similar applications.

Uniqueness

N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine is unique due to the combination of the benzimidazole and tetrahydrofuran moieties, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSADKGYHJDRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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